trans-4-Phenyl-3-buten-2-one-d10 is the stable, non-radioactive, deuterium-labeled isotopologue of the parent compound benzylideneacetone. Its primary and most critical application is serving as an internal standard for the highly accurate and precise quantification of non-labeled trans-4-Phenyl-3-buten-2-one in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). This function is essential for regulated pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism (ADME) studies where data integrity and reproducibility are paramount.
Procuring the non-deuterated parent compound, trans-4-Phenyl-3-buten-2-one, as a substitute internal standard is analytically invalid; it is the target analyte and thus indistinguishable from it by the mass spectrometer. Using a different, non-isotopic compound (a structural analog) is also a high-risk substitution. Such analogs exhibit different chromatographic retention times, ionization efficiencies, and responses to matrix effects (ion suppression or enhancement). This prevents them from accurately correcting for analyte loss during sample preparation or for signal variability during analysis, leading to unreliable and inaccurate quantification that would not meet regulatory standards for bioanalytical method validation.
The use of a stable isotope-labeled internal standard (SIL-IS) like trans-4-Phenyl-3-buten-2-one-d10 is considered the gold standard for quantitative bioanalysis. Because the deuterated standard is chemically and physically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement from complex biological matrices (e.g., plasma, urine). This allows for a highly accurate and precise analyte-to-internal standard ratio, which is the basis for quantification. Assays using SIL-IS are able to reliably meet stringent regulatory acceptance criteria (e.g., FDA, EMA) for accuracy and precision, which is often unachievable with structurally analogous standards that respond differently to matrix effects.
| Evidence Dimension | Bioanalytical Method Accuracy & Precision (Typical FDA/EMA Guideline) |
| Target Compound Data | Enables assay accuracy of 85-115% of nominal concentration (80-120% at LLOQ) and precision of ≤15% CV (≤20% at LLOQ). |
| Comparator Or Baseline | Non-isotopic standards: Often fail to meet acceptance criteria due to differential matrix effects and extraction recovery. |
| Quantified Difference | The use of a SIL-IS is the key factor enabling assays to pass validation and ensure data integrity for regulatory submission. |
| Conditions | Quantitative LC-MS/MS analysis of drugs/metabolites in biological matrices (e.g., plasma, tissue homogenates). |
For any regulated study or research requiring high-confidence quantification, using this deuterated standard is a prerequisite for generating valid, reproducible, and defensible data.
The parent compound, trans-4-Phenyl-3-buten-2-one, undergoes in-vivo reductive metabolism to form key products such as 4-phenyl-2-butanone (PBA) and trans-4-phenyl-3-buten-2-ol (PBOL). To accurately trace and identify these and other potential metabolites in complex biological extracts, a stable labeled version is essential. The +10 Da mass shift of trans-4-Phenyl-3-buten-2-one-d10 allows for specific drug-related material to be distinguished from endogenous background ions. This enables high-confidence metabolite detection using techniques like precursor ion or constant neutral loss scans, which are designed to find all compounds containing a specific structural core derived from the parent drug.
| Evidence Dimension | Metabolite Detection Specificity |
| Target Compound Data | Provides a unique mass signature (M+10) for the parent compound and its metabolites, enabling specific filtering of MS data to eliminate false positives. |
| Comparator Or Baseline | Non-labeled compound: Metabolites have no unique mass tag, making them difficult to distinguish from endogenous isobaric compounds and background noise. |
| Quantified Difference | Significantly reduces ambiguity in structural elucidation and increases the confidence and speed of metabolite identification. |
| Conditions | In-vitro (e.g., liver microsomes, S9 fractions) or in-vivo (e.g., plasma, urine, feces) metabolite profiling using tandem mass spectrometry. |
This compound is a necessary tool for any research aimed at understanding the metabolic fate or potential toxicity of benzylideneacetone, as it provides clear, irrefutable links between the parent drug and its biotransformation products.
This compound is the right choice for pivotal preclinical and clinical studies where the concentration of trans-4-Phenyl-3-buten-2-one must be determined in biological fluids over time. Its use as an internal standard is critical for developing a robust, validated LC-MS/MS assay that meets FDA and EMA standards for accuracy, precision, and reproducibility.
When investigating the metabolic fate of trans-4-Phenyl-3-buten-2-one, the d10-labeled version is essential. It allows researchers to confidently identify and profile metabolites in various in-vitro and in-vivo systems, which is a key step in assessing the safety and metabolic stability of the parent compound.
Beyond pharmaceutical research, benzylideneacetone can be a component in flavorings or an environmental substance. Accurately quantifying it in complex matrices like food products or water samples is subject to significant matrix effects. This deuterated standard provides the necessary correction for reliable quantification in these challenging analytical contexts.
Flammable;Irritant;Health Hazard